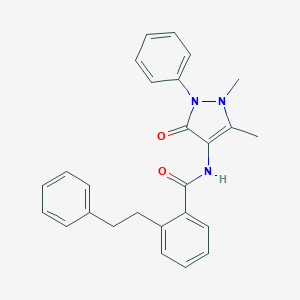

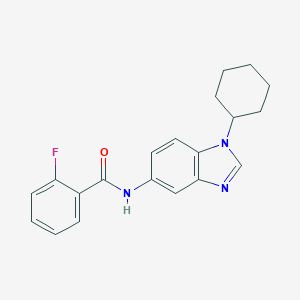

![molecular formula C10H7BrN4S B496857 6-(4-Bromofenil)-3-metil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol CAS No. 925641-63-0](/img/structure/B496857.png)

6-(4-Bromofenil)-3-metil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol

Descripción general

Descripción

The compound “6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a type of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . These compounds have been studied for their diverse pharmacological activities, including as inhibitors of Mtb shikimate dehydrogenase, which is an essential protein for the biosynthesis of the chorismate end product .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Further optimization of the lead compound can be performed through systematic modification of the 3 and 6 positions .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives is characterized by D-π-A type chromophores . These chromophores are investigated for their stabilization, sensitivity, and charge transfer characteristics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles include the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of these compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives leads to the formation of the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles are influenced by their molecular structure. For instance, increasing asymmetric electronic distribution, reducing charge recombination, inducing charge separation, broadening the absorption range toward longer wavelengths, and decreasing the HOMO–LUMO energy gap all result in an improved NLO response when these push–pull arrangements are present .Aplicaciones Científicas De Investigación

Agente contra el cáncer de mama

Este compuesto se ha utilizado en el diseño y síntesis de nuevas bis(1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas) como agentes contra el cáncer de mama . Tres compuestos exhibieron actividades citotóxicas mucho mejores contra MDA-MB-231 que el fármaco Erlotinib . El compuesto 8i indujo la apoptosis en las células MDA-MB-231 en 38 veces en comparación con el control, deteniendo el ciclo celular en la fase G2/M .

Inhibición de PARP-1 y objetivos EGFR

El compuesto ha mostrado resultados prometedores en la inhibición de los objetivos PARP-1 y EGFR . El compuesto 8i exhibió una prometedora inhibición dual de la enzima de PARP-1 (IC 50 = 1.37 nM) en comparación con Olaparib (IC 50 = 1.49 nM), y EGFR (IC 50 = 64.65 nM) en comparación con Erlotinib (IC 50 = 80 nM) .

Propiedades ópticas no lineales de segundo orden

El compuesto se ha estudiado por sus propiedades ópticas no lineales de segundo orden . Los resultados demuestran que C7 es el cromóforo más eficiente entre los demás cromóforos investigados, con un valor significativo de primera hiperpolarizabilidad .

Aplicaciones optoelectrónicas

Las propiedades ópticas no lineales de segundo orden del compuesto lo hacen adecuado para aplicaciones optoelectrónicas . Este estudio proporciona información sobre cómo diseñar cromóforos orgánicos activos de segundo orden NLO con mejor rendimiento para aplicaciones optoelectrónicas .

Agente anti-VIH

Se ha encontrado que el compuesto tiene actividades biológicas prometedoras como anti-VIH

Mecanismo De Acción

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves the inhibition of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them promising therapeutic targets, especially for the discovery and development of new-generation anti-TB agents .

Direcciones Futuras

The future directions for the research and development of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles could involve further optimization of the lead compound through systematic modification of the 3 and 6 positions . Additionally, the development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction . The compound “6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” may serve as a potential anti-breast cancer agent .

Propiedades

IUPAC Name |

6-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENVUWZMHZFYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole molecule in the co-crystal?

A1: The research indicates that the 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole molecule adopts a nearly planar conformation. The largest deviation from planarity within the triazolothiadiazole system is a mere 0.030 (4) Å []. Additionally, the bromophenyl ring is slightly twisted out of the plane of the triazolothiadiazole system by 8.6 (1)° [].

Q2: What types of intermolecular interactions are present in the co-crystal structure of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and 4-bromobenzoic acid?

A2: The co-crystal structure exhibits several types of intermolecular interactions, including:

- Hydrogen bonding: O—H⋯N and C—H⋯O hydrogen bonds contribute to the stability of the crystal lattice [].

- π–π stacking interactions: These interactions occur between the aromatic rings of neighboring molecules, with centroid–centroid distances ranging from 3.670 (2) to 3.859 (3) Å [].

- Short S⋯N contacts: A short contact distance of 2.883 (4) Å is observed between sulfur and nitrogen atoms in adjacent molecules [], which could suggest a weak interaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

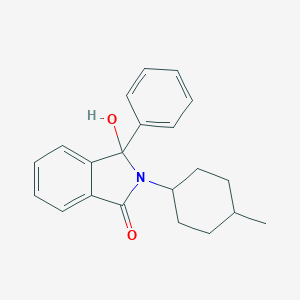

![4-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B496774.png)

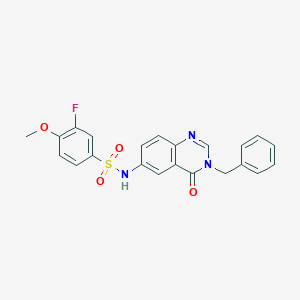

![N-{4-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]phenyl}-4-fluorobenzamide](/img/structure/B496775.png)

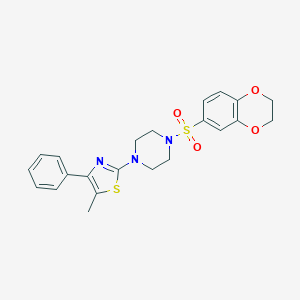

![1-Acetyl-5-{[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B496781.png)

![3,3-dimethyl-5-oxo-5-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}pentanoic acid](/img/structure/B496782.png)

![(2-oxo-2-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}ethoxy)acetic acid](/img/structure/B496783.png)

![1-acetyl-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]-5-indolinesulfonamide](/img/structure/B496789.png)

![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)

![1-[4-({4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B496796.png)